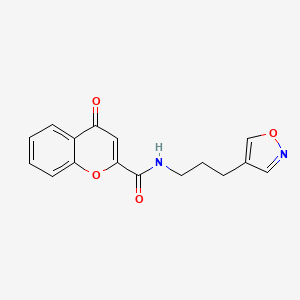

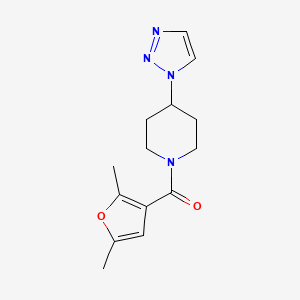

N-(3-(异恶唑-4-基)丙基)-4-氧代-4H-色烯-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity .

Synthesis Analysis

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Molecular Structure Analysis

The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades . The focus has been either synthetic routes or chemical reactions of the nucleus .

Physical And Chemical Properties Analysis

Isoxazoles are synthetically available, have special chemical and biological properties, and widespread practical use .

科学研究应用

合成和化学性质

人们对色烯-异恶唑衍生物的合成和化学转化进行了研究。例如,Singh 等人(2017)探索了色满-哌啶稠合异恶唑烷的还原开环,通过串联分子内重排得到新化合物,突显了从更简单的前体生成复杂结构的创新方法 (Singh 等人,2017)。类似地,Sosnovskikh 等人(2008)重新研究了 3-取代色酮与羟胺的反应,提供了对结构多样的色烯衍生物合成的见解,包括具有异恶唑基取代的色烯衍生物 (Sosnovskikh 等人,2008)。

抗菌活性

Raval 等人(2012)证明了 4-甲基-N-(4-(2-氧代-2H-色烯-3-基)噻唑-2-基)-2-取代苯基-2,3-二氢苯并[b][1,4]噻zepine-3-甲酰胺化合物的抗菌潜力,这些化合物使用微波辐射合成。这项研究强调了色烯-异恶唑衍生物在开发新的抗菌剂中的潜力 (Raval 等人,2012)。

结构分析

Gomes 等人(2015)详细阐述了四种 N-(4-卤苯基)-4-氧代-4H-色烯-3-甲酰胺的晶体结构,提供了有关色烯衍生物的分子几何和潜在分子间相互作用的宝贵信息。这项研究有助于理解这些化合物的化学反应性和潜在生物活性的结构基础 (Gomes 等人,2015)。

生物学评估

Reddy 等人(2014)的一项研究合成了新型 1,2,3-三唑/异恶唑官能化 2H-色烯衍生物,并评估了它们对人类癌细胞系的细胞毒活性,突出了色烯-异恶唑衍生物在癌症治疗中的潜在治疗应用 (Reddy 等人,2014)。

作用机制

Isoxazoles form an important class of heterocyclic compounds, and many of them exhibit diverse biological activities. These activities include antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic effects . The compound’s targets likely play a role in these activities.

Mode of Action:

The mode of action involves how the compound interacts with its targets Unfortunately, specific details regarding the binding sites or molecular interactions of N-(3-(isoxazol-4-yl)propyl)-4-oxo-4H-chromene-2-carboxamide remain elusive.

Given its isoxazole structure, the compound may participate in 1,3-dipolar cycloaddition reactions or condensation reactions. These transformations could lead to the formation of derivatives with potential biological activity. The labile N–O bond in the isoxazole ring allows for various functionalizations, making isoxazoles synthetically useful .

未来方向

属性

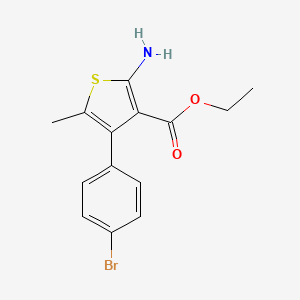

IUPAC Name |

N-[3-(1,2-oxazol-4-yl)propyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c19-13-8-15(22-14-6-2-1-5-12(13)14)16(20)17-7-3-4-11-9-18-21-10-11/h1-2,5-6,8-10H,3-4,7H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHURRZDSNKTSQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCCC3=CON=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(isoxazol-4-yl)propyl)-4-oxo-4H-chromene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2462737.png)

![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide](/img/structure/B2462738.png)

![Methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2462743.png)

![2-((2-methoxyphenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole](/img/structure/B2462753.png)

![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2462756.png)